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Cat. No.: B3287276 Get Quote

An In-Depth Technical Guide to the Fundamental Reactivity and Stability of 1-Bromo-3-hexene

Abstract
1-Bromo-3-hexene is a bifunctional organohalide that serves as a versatile intermediate in

organic synthesis. Possessing both an alkene and an allylic bromide, its reactivity is

characterized by a complex interplay of substitution, elimination, and addition reactions. The

allylic position of the bromine atom significantly influences the C-Br bond stability and facilitates

the formation of resonance-stabilized intermediates, which often leads to allylic

rearrangements. This guide provides a comprehensive overview of the fundamental principles

governing the stability and reactivity of 1-bromo-3-hexene, supported by quantitative data,

detailed experimental protocols, and mechanistic diagrams to aid researchers, scientists, and

professionals in the field of drug development.

Introduction and Physicochemical Properties
1-Bromo-3-hexene (C₆H₁₁Br) is a halogenated alkene featuring a six-carbon chain with a

double bond at the C3 position and a bromine atom at the C1 position. This arrangement

classifies it as a primary allylic bromide. The presence of the double bond allows for the

existence of (E) and (Z) stereoisomers, each with distinct properties and reactivity profiles. Its

dual functionality makes it a valuable substrate for introducing a hexenyl moiety in the

synthesis of more complex molecules.

Table 1: Physicochemical Properties of 1-Bromo-3-hexene Isomers
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Property
(E)-1-bromohex-3-
ene

(Z)-1-bromohex-3-
ene

Reference

CAS Number 63281-96-9 5009-31-4 [1][2]

Molecular Formula C₆H₁₁Br C₆H₁₁Br [1][2]

Molecular Weight 163.06 g/mol 163.06 g/mol [1][2]

IUPAC Name
(3E)-1-bromohex-3-

ene

(3Z)-1-bromohex-3-

ene
[1][2]

Boiling Point Not specified 149-151 °C [3]

Refractive Index Not specified 1.4715 (20 °C) [3]

| LogP | 2.8 (Computed) | 2.74 (Computed) |[1][4] |

Stability and Handling
The stability of 1-bromo-3-hexene is fundamentally dictated by the C-Br bond, which is located

in an allylic position.

Bond Strength: The allylic C-Br bond is inherently weaker than the C-Br bond in a

corresponding saturated alkyl halide (e.g., 1-bromohexane). This is due to the resonance

stabilization of the allylic carbocation or radical that forms upon cleavage of the C-Br bond.

This lower bond dissociation energy makes it more reactive.

Thermal and Photochemical Stability: While stable under standard storage conditions (cool,

dark, inert atmosphere), it can be susceptible to degradation upon exposure to heat or UV

light, which can initiate radical reactions.

Safety and Handling: 1-Bromo-3-hexene is classified as a flammable liquid and vapor. It is

also known to cause skin and serious eye irritation and may cause respiratory irritation.

Therefore, it should be handled in a well-ventilated fume hood with appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be

stored away from heat, sparks, and open flames.
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The reactivity of 1-bromo-3-hexene is governed by its two key functional groups: the allylic

bromide and the carbon-carbon double bond.

Substitution vs. Elimination Reactions
As a primary alkyl halide, 1-bromo-3-hexene can undergo both nucleophilic substitution (Sₙ1

and Sₙ2) and base-induced elimination (E1 and E2) reactions[5][6]. The reaction pathway is

highly dependent on the nature of the nucleophile/base, solvent, and temperature[5].

Sₙ2 Reactions: Favored by strong, non-bulky nucleophiles in polar aprotic solvents.

E2 Reactions: Favored by strong, sterically hindered bases in less polar solvents and at

higher temperatures.

Sₙ1/E1 Reactions: Can occur due to the formation of a resonance-stabilized allylic

carbocation, particularly with weak nucleophiles/bases in polar protic solvents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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